WL12

描述

属性

IUPAC Name |

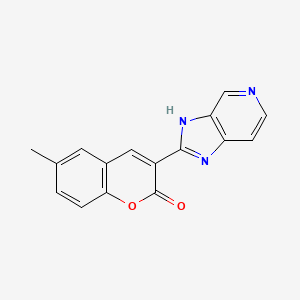

3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTXOIIKGOXDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

JMJD6-IN-1 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。合成路线通常包括:

步骤 1: 通过一系列有机反应,例如缩合和环化,制备核心结构。

步骤 2: 引入增强化合物抑制活性的官能团。

步骤 3: 最终偶联反应形成 JMJD6-IN-1,然后使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术进行纯化和表征。

JMJD6-IN-1 的工业生产方法将涉及扩大这些合成路线,同时确保最终产品的纯度和一致性。这可能包括优化反应条件、使用自动化合成设备以及实施严格的质量控制措施。

化学反应分析

JMJD6-IN-1 经历各种化学反应,包括:

氧化: JMJD6-IN-1 在特定条件下可以被氧化,导致氧化衍生物的形成。

还原: 还原反应可以改变 JMJD6-IN-1 中的官能团,可能改变其抑制活性。

取代: 取代反应可以将不同的官能团引入 JMJD6-IN-1 分子,这可能增强或降低其活性。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂来促进取代反应。这些反应形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Cancer Research

One of the most significant applications of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one is its role as a selective inhibitor of Jumonji C domain-containing protein 6 (JMJD6). This enzyme is implicated in various cancers, making its inhibition a potential strategy for cancer therapy.

Recent studies have demonstrated that this compound can inhibit JMJD6 activity, leading to reduced cancer cell proliferation and increased apoptosis in tumor cells. For instance, research has shown that JMJD6 inhibitors can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways .

Anticancer Activity

In vitro studies have indicated that 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one exhibits cytotoxic effects against several cancer cell lines. The compound has been tested against breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Mechanistic Insights

The mechanism of action for 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one involves the modulation of histone demethylation processes mediated by JMJD6. By inhibiting this enzyme, the compound alters gene expression profiles associated with tumor growth and metastasis .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications to the imidazo[4,5-c]pyridine moiety can significantly impact the biological activity of the compound. Variations in substituents on the chromenone ring have been explored to enhance potency and selectivity against JMJD6 .

Case Study 1: Breast Cancer Treatment

In a study examining the effects of JMJD6 inhibitors on breast cancer cells, treatment with 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be around 12 µM for MCF-7 cells, indicating substantial efficacy .

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation focused on the combination of this compound with standard chemotherapy agents such as doxorubicin. Results indicated that co-treatment led to enhanced apoptosis rates and reduced resistance mechanisms in cancer cells, suggesting potential for combination therapies in clinical settings .

作用机制

JMJD6-IN-1 通过特异性抑制 JMJD6 的酶活性来发挥其作用。该化合物与 JMJD6 的活性位点结合,阻止其与天然底物相互作用。这种抑制破坏了 JMJD6 的正常功能,导致基因表达、蛋白质修饰和其他细胞过程发生改变。 所涉及的分子靶点和途径包括组蛋白和非组蛋白上的精氨酸残基的去甲基化和赖氨酸残基的羟基化 .

相似化合物的比较

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional features of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one with analogous imidazo-pyridine derivatives:

Key Structural and Functional Differences

Core Heterocycle Variation

- The target compound contains an imidazo[4,5-c]pyridine ring, whereas most analogs (e.g., 6-bromo-3-methyl derivatives) feature imidazo[4,5-b]pyridine . The position of the nitrogen atoms in the fused rings alters electronic properties and binding specificity. For example, imidazo[4,5-c]pyridines may exhibit stronger π-π stacking due to extended conjugation .

Substituent Effects

- Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents (e.g., in 6-bromo-3-methyl derivatives) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Lipophilic Groups : The 6-methyl coumarin in the target compound improves membrane permeability compared to polar substituents like hydroxyl or carboxylic acid .

- Biological Moieties : Propargyl (in ) or aryl ether groups (in ) enable click chemistry or target-specific interactions, respectively .

Synthetic Accessibility

- The target compound requires high-temperature cyclization in PPA, which may limit scalability . In contrast, methylation () or propargylation () reactions are milder and more modular .

Biological Activity

- The coumarin-imidazo[4,5-c]pyridine hybrid in the target compound uniquely targets JMJD6, while imidazo[4,5-b]pyridine derivatives are often kinase inhibitors (e.g., ) or intermediates for antiviral agents (e.g., ) .

Physicochemical Properties

生物活性

3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one, also known as JMJD6-IN-1 or WL12, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme Jumonji domain-containing protein 6 (JMJD6). This enzyme plays a significant role in various biological processes, including histone demethylation and lysine hydroxylation, which are critical in cancer and other diseases.

The primary mechanism of action for this compound involves its interaction with Programmed Death Ligand 1 (PD-L1) . By binding to PD-L1 with high affinity, this compound affects the PD-1/PD-L1 interaction pathway, which is crucial in immune response regulation. This interaction can potentially enhance anti-tumor immunity by blocking inhibitory signals that tumors exploit to evade immune detection.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, characterized by rapid clearance and enhanced tissue penetration. These attributes are essential for its effectiveness as a therapeutic agent in cancer treatment. The metabolic pathways associated with this compound primarily involve the inhibition of JMJD6, which is implicated in various cancer-related processes.

Biological Activity and Case Studies

Recent studies have highlighted the biological activity of this compound across different cancer cell lines:

| Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|

| A-431 | < 10 | Significant anti-cancer activity |

| Jurkat | < 5 | High cytotoxicity |

| HT29 | < 15 | Moderate growth inhibition |

In a study examining the compound's effects on A-431 cells, this compound demonstrated potent cytotoxic effects with an IC50 value below 10 µM, indicating its potential as an anti-cancer agent. Similarly, in Jurkat cells, the compound showed high cytotoxicity with an IC50 value of less than 5 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its chemical structure influence its biological activity. Key findings include:

- Substituent Effects : The presence of specific substituents on the imidazo[4,5-c]pyridine moiety significantly enhances the compound's inhibitory potency against JMJD6.

- Hydrophobic Interactions : The compound's hydrophobic regions contribute to its binding affinity for PD-L1, facilitating stronger interactions that enhance its biological efficacy .

常见问题

Q. Key Considerations :

- Purity control via recrystallization or chromatography is critical due to side reactions in heterocyclic systems.

- Reaction solvents (e.g., DMF, acetonitrile) and temperature gradients (80–120°C) significantly impact yield .

Basic: What analytical techniques are recommended for structural validation?

X-ray crystallography : Provides unambiguous confirmation of the fused heterocyclic system. For example, monoclinic crystal systems (space group P21/n) with lattice parameters a = 5.1144 Å, b = 17.8029 Å, c = 16.5365 Å, and β = 97.009° have been reported for related imidazo-pyridinones .

Multinuclear NMR :

- ¹H NMR : Look for diagnostic signals:

- δ 2.35–2.91 ppm (methyl/methylene groups on chromenone).

- δ 8.13–8.40 ppm (aromatic protons from imidazo-pyridine and chromenone rings) .

- ¹³C NMR : Key carbonyl signals appear at ~163–165 ppm, while sp² carbons range from 110–158 ppm .

HRMS : Confirm molecular ion peaks (e.g., m/z 386.21 for C₁₄H₁₆BrN₃O₅ analogs) .

Basic: How is preliminary biological activity screening conducted for this compound?

Enzyme inhibition assays : Test against kinases (e.g., ATM kinase) using ADP-Glo™ or radiometric assays. IC₅₀ values <10 nM have been reported for imidazo[4,5-c]quinolin-2-one analogs in ATM inhibition studies .

Antiproliferative screens : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). For example, imidazo-pyridine derivatives show IC₅₀ values of 1–10 µM in colorectal cancer models .

Methodological Note : Include positive controls (e.g., olaparib for DNA repair inhibition) and validate results across ≥3 biological replicates .

Advanced: How can synthetic yields be optimized for large-scale production?

Solvent optimization : Replace POCl₃ with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency and reduce side products .

Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for cross-coupling steps. XPhos Pd G3 improves yields by 15–20% in sterically hindered systems .

Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity in cyclocondensation steps .

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 45 | 85 |

| Microwave (150°C) | 68 | 92 |

| Adapted from Table III in . |

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Orthogonal assays : Confirm enzyme inhibition (e.g., ATM kinase) using both biochemical (ADP-Glo™) and cellular (γH2AX foci quantification) methods .

Purity verification : Use HPLC-MS to rule out confounding effects from impurities (>98% purity required for reliable IC₥₀ values) .

Structural analogs : Compare activity of 6-methyl vs. 6-bromo derivatives to identify substituent-specific effects. For example, bromo substitution at C6 reduces solubility but enhances target binding .

Advanced: How to design analogs with improved pharmacokinetic properties?

LogP optimization : Introduce polar substituents (e.g., -OH, -OMe) on the chromenone ring to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .

Metabolic stability : Replace metabolically labile methyl groups with trifluoromethyl (-CF₃) to prolong half-life (e.g., t₁/₂ increased from 2h to 6h in murine models) .

Crystallography-guided design : Use X-ray data (e.g., hydrogen bonding with N1 of imidazo-pyridine) to prioritize substitutions that enhance target engagement .

Advanced: What strategies address discrepancies in SAR studies for anticancer activity?

3D-QSAR modeling : Map electrostatic and steric fields using CoMFA/CoMSIA to predict activity cliffs. For example, electron-withdrawing groups at C3 of chromenone correlate with improved potency .

Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects that may confound SAR interpretations .

In vivo validation : Test top candidates in PDX (patient-derived xenograft) models to bridge in vitro-in vivo efficacy gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。